3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety, which is further functionalized with a sulfonyl group attached to a 1,3,5-trimethyl-1H-pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:
Formation of 1,3,5-trimethyl-1H-pyrazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The 1,3,5-trimethyl-1H-pyrazole is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Functionalization: The sulfonylated pyrazole is reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidine moiety.
Coupling with Pyridazine: Finally, the pyrrolidine-functionalized pyrazole is coupled with a pyridazine derivative through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole, pyrrolidine, or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and pyrazole ring are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethyl-1H-pyrazole: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Pyrrolidine derivatives: These compounds share the pyrrolidine moiety and have various applications in medicinal chemistry.
Pyridazine derivatives: Compounds with a pyridazine ring that are used in the development of pharmaceuticals and agrochemicals.
Uniqueness
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-10-14(11(2)18(3)17-10)23(20,21)19-8-6-12(9-19)22-13-5-4-7-15-16-13/h4-5,7,12H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKICYXRNOIPXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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